molecular formula C13H18Cl2O2Si B12586167 Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- CAS No. 650598-47-3

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-

Cat. No.: B12586167
CAS No.: 650598-47-3
M. Wt: 305.27 g/mol
InChI Key: UMZHDJNSCSVQPV-UHFFFAOYSA-N
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Description

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-, is a synthetically modified benzoic acid derivative with a triethylsilyl (-Si(C₂H₅)₃) group at the 3-position and chlorine atoms at the 2- and 4-positions of the aromatic ring. The molecular formula is C₁₃H₂₀Cl₂O₂Si, with a molar mass of approximately 307.0 g/mol (calculated based on atomic weights). This compound exemplifies the strategic use of silyl protecting groups and halogenation to tailor physicochemical properties for specific industrial or pharmaceutical purposes.

Properties

CAS No.

650598-47-3

Molecular Formula

C13H18Cl2O2Si

Molecular Weight

305.27 g/mol

IUPAC Name

2,4-dichloro-3-triethylsilylbenzoic acid

InChI

InChI=1S/C13H18Cl2O2Si/c1-4-18(5-2,6-3)12-10(14)8-7-9(11(12)15)13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17)

InChI Key

UMZHDJNSCSVQPV-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C=CC(=C1Cl)C(=O)O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.

    Silylation and Desilylation: The triethylsilyl group can be introduced or removed under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Silylation: Triethylsilyl chloride in the presence of a base like pyridine.

    Desilylation: Acidic conditions or fluoride sources like tetrabutylammonium fluoride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the benzoic acid moiety.

Scientific Research Applications

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 2,4-dichloro-3-(triethylsilyl)- involves its interaction with various molecular targets. The chlorine atoms and the triethylsilyl group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorinated Benzoic Acid Derivatives

Compound : Benzoic acid, 2,4-dichloro-, 2-[(3-chloro-4-methoxyphenyl)methylene]hydrazide (CAS 861207-71-8)

  • Molecular Formula : C₁₅H₁₁Cl₃N₂O₂
  • Molar Mass : 357.62 g/mol
  • Additional substituents: A 3-chloro-4-methoxyphenyl group increases molecular complexity and polarity compared to the triethylsilyl group in the target. Implications: The hydrazide derivative likely exhibits higher polarity and lower thermal stability due to the labile hydrazone bond, whereas the triethylsilyl group in the target compound enhances organic-phase solubility.

Silyl-Substituted Benzoic Acid Derivatives

Compound : Benzoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester (CAS 3782-84-1)

  • Molecular Formula : C₁₃H₂₂O₃Si₂ (estimated)
  • Molar Mass : ~282.2 g/mol
  • Key Differences :
    • The silyl group is attached via an oxygen atom (as an ester and ether), whereas the target compound’s silyl group is directly bonded to the aromatic ring.
    • Trimethylsilyl (-Si(CH₃)₃) vs. Triethylsilyl : The latter’s larger size increases steric hindrance and lipophilicity.
    • Acidity : The ester group in this compound reduces acidity (pKa ~8–10) compared to the carboxylic acid in the target (pKa ~2–4 for benzoic acid derivatives).

Naturally Occurring Benzoic Acids

Compounds : Benzoic acid (C₆H₅COOH) and ortho-hydroxybenzoic acid (salicylic acid, C₇H₆O₃) isolated from Isatis indigotica

  • Key Differences :
    • Natural benzoic acids lack complex substituents like silyl groups or multiple halogens.
    • Simpler structures result in higher water solubility and lower molecular weights (e.g., benzoic acid: 122.1 g/mol).
    • Functional Role : Natural derivatives often serve as biosynthetic intermediates or antimicrobial agents, whereas synthetic variants like the target compound are engineered for specialized applications.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Functional Groups
Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- C₁₃H₂₀Cl₂O₂Si 307.0 2-Cl, 4-Cl, 3-Si(C₂H₅)₃ Carboxylic acid
Benzoic acid, 2,4-dichloro-hydrazide derivative C₁₅H₁₁Cl₃N₂O₂ 357.6 2-Cl, 4-Cl, hydrazide, 3-Cl, 4-OCH₃ Hydrazide
3-[(Trimethylsilyl)oxy]benzoic acid ester C₁₃H₂₂O₃Si₂ 282.2 3-O-Si(CH₃)₃, ester Ester, silyl ether
Natural benzoic acid C₇H₆O₂ 122.1 None Carboxylic acid

Research Findings and Implications

  • Steric Effects : The triethylsilyl group in the target compound likely impedes electrophilic substitution reactions at the 3-position, a contrast to the hydrazide derivative’s reactive -NH group .
  • Lipophilicity: Triethylsilyl substitution increases logP (octanol-water partition coefficient) compared to trimethylsilyl or hydrazide analogs, favoring membrane permeability in biological systems .
  • Synthetic Utility : Silyl groups in compounds like the target are often used to protect reactive sites during multi-step syntheses, whereas hydrazides serve as intermediates for heterocycle formation .

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 2,4-dichloro-3-(triethylsilyl)- (CAS No.: 650598-47-3) is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- features a benzoic acid core modified with dichloro and triethylsilyl groups. The presence of the triethylsilyl group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of benzoic acid derivatives often involves interactions with specific molecular targets within cells. For benzoic acid, 2,4-dichloro-3-(triethylsilyl)-:

  • Receptor Modulation : It may act as an agonist or antagonist for various receptors, including retinoic acid receptors (RARs), which are crucial in cellular differentiation and development.
  • Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that benzoic acid derivatives possess antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Antitumor Activity

Benzoic acid derivatives have been evaluated for their antitumor potential:

  • Case Study : A study demonstrated that certain benzoic acid derivatives could inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 through apoptosis induction.
  • Mechanism : This effect is often mediated by the activation of caspase pathways and modulation of cell cycle regulators.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of benzoic acid, 2,4-dichloro-3-(triethylsilyl)-:

  • Bioavailability : Studies indicate moderate oral bioavailability with significant distribution in tissues.
  • Toxicology : Preliminary toxicity assessments suggest a favorable safety profile at therapeutic doses.

Tables of Biological Activity

Activity Type Target Organism/Cell Line Effect Observed Reference
AntimicrobialE. coliInhibition
AntimicrobialS. aureusInhibition
AntitumorHeLaApoptosis
AntitumorMCF-7Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy Study : A study conducted in vitro evaluated the antimicrobial activity of various benzoic acid derivatives against E. coli. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
  • Antitumor Activity Assessment : In a controlled experiment on MCF-7 breast cancer cells, treatment with benzoic acid, 2,4-dichloro-3-(triethylsilyl)- resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

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